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Compound of Interest

Compound Name:
3-Acetamido-2-methylphenyl

Acetate

Cat. No.: B1292072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-
Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9), a compound of interest in

medicinal chemistry and materials science. Due to the limited availability of experimentally

derived spectra in the public domain, this guide presents a comprehensive set of predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These

predictions are based on the analysis of structurally analogous compounds and established

spectroscopic principles, offering a valuable resource for compound identification,

characterization, and quality control.

Chemical Structure and Functional Groups
3-Acetamido-2-methylphenyl Acetate is a derivative of 2-methyl-3-aminophenol, featuring

both an acetamido and an acetate functional group attached to the phenyl ring. The key

structural features influencing its spectroscopic properties are:

Aromatic Ring: A substituted benzene ring with a specific substitution pattern that dictates

the chemical shifts and coupling constants in NMR spectroscopy.

Acetamido Group (-NHCOCH₃): Comprising a secondary amide, this group exhibits

characteristic IR absorption bands for the N-H and C=O bonds.
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Acetate Group (-OCOCH₃): An ester functional group with a distinct carbonyl (C=O)

stretching frequency in the IR spectrum.

Methyl Group (-CH₃): A methyl substituent on the aromatic ring.

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which

is detailed in the following sections.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Acetamido-2-
methylphenyl Acetate. These predictions are derived from the known spectral data of related

compounds, including 3-amino-2-methylphenol, 2-acetamidophenol, acetanilide, and phenyl

acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.3 m 1H
Ar-H (proton ortho to -

NHAc)

~7.2 - 7.0 m 2H Ar-H

~2.2 s 3H Ar-CH₃

~2.1 s 3H -NHCOCH₃

~2.3 s 3H -OCOCH₃

~7.8 (broad) s 1H -NH-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~169 -NHC=O

~168 -OC=O

~148 Ar-C (C-O)

~138 Ar-C (C-N)

~130 Ar-C (C-CH₃)

~129, ~125, ~123 Ar-CH

~24 -NHCOCH₃

~21 -OCOCH₃

~16 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr or Thin Film)

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch (Amide)

~3050 Weak Aromatic C-H Stretch

~2950 Weak Aliphatic C-H Stretch

~1760 Strong C=O Stretch (Ester)

~1670 Strong C=O Stretch (Amide I)

~1530 Medium N-H Bend (Amide II)

~1480, ~1450 Medium Aromatic C=C Stretch

~1200 Strong C-O Stretch (Ester)

~800-700 Medium
Aromatic C-H Out-of-Plane

Bend
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z Predicted Fragment Ion

207 [M]⁺ (Molecular Ion)

165 [M - CH₂=C=O]⁺ (Loss of ketene from acetate)

149 [M - O=C=CH₂]⁺ (Loss of ketene from amide)

123 [M - CH₂=C=O - CH₂=N]⁺

107 [HOC₆H₃(CH₃)NH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

43 [CH₃CO]⁺ (Acylium ion)

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may need to be optimized for the sample.

NMR Spectroscopy
A sample of 5-10 mg of 3-Acetamido-2-methylphenyl Acetate is dissolved in approximately

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.[1] The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans

are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum

is obtained over a larger number of scans.

IR Spectroscopy (Thin Solid Film Method)
A small amount of the solid sample (approximately 10-20 mg) is dissolved in a few drops of a

volatile solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a

clean, dry salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate completely,
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leaving a thin film of the compound on the plate.[2] The IR spectrum is then recorded using an

FTIR spectrometer.[2]

Mass Spectrometry (Electron Ionization)
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is

introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct

insertion probe. In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4][5][6] The

resulting positively charged ions are then accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.[3][6]

Visualizations
The following diagrams illustrate the key aspects of the spectroscopic analysis of 3-
Acetamido-2-methylphenyl Acetate.
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General workflow for spectroscopic analysis.
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Key functional groups of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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